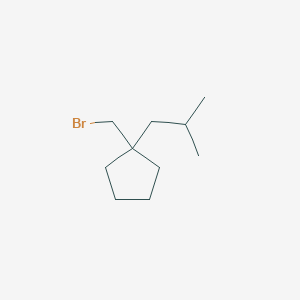1-(Bromomethyl)-1-(2-methylpropyl)cyclopentane
CAS No.:
Cat. No.: VC17660384
Molecular Formula: C10H19Br
Molecular Weight: 219.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H19Br |
|---|---|
| Molecular Weight | 219.16 g/mol |
| IUPAC Name | 1-(bromomethyl)-1-(2-methylpropyl)cyclopentane |
| Standard InChI | InChI=1S/C10H19Br/c1-9(2)7-10(8-11)5-3-4-6-10/h9H,3-8H2,1-2H3 |
| Standard InChI Key | TZSWWVOEHPVFIN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC1(CCCC1)CBr |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Stereochemistry
The systematic IUPAC name, 1-(bromomethyl)-1-(2-methylpropyl)cyclopentane, reflects its substitution pattern. The cyclopentane ring serves as the parent structure, with two substituents attached to the same carbon atom: a bromomethyl (-CHBr) group and a 2-methylpropyl (-CHCH(CH)) group . This geminal substitution creates significant steric hindrance, influencing both its conformational flexibility and reactivity.
Molecular Geometry and Spectroscopic Data
The compound’s structure is confirmed via spectroscopic methods:
-
NMR: -NMR would show distinct signals for the cyclopentane ring protons (δ 1.2–2.1 ppm), the bromomethyl group (δ 3.4–3.8 ppm), and the isobutyl group’s methyl branches (δ 0.8–1.0 ppm).
-
Mass Spectrometry: The molecular ion peak at m/z 219.16 corresponds to the molecular weight, with fragmentation patterns indicative of bromine loss (M – Br) .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 219.16 g/mol | |
| SMILES | CC(C)CC1(CCCC1)CBr | |
| InChIKey | TZSWWVOEHPVFIN-UHFFFAOYSA-N |
Synthesis and Chemical Reactivity
Reactivity Profile
The bromomethyl group acts as a superior leaving group, enabling reactions such as:
-
Suzuki Coupling: Palladium-catalyzed cross-coupling with aryl boronic acids to form biaryl derivatives.
-
Grignard Reactions: Formation of carbon-carbon bonds with organomagnesium reagents .
Table 2: Comparative Reactivity of Halogenated Cyclopentanes
| Compound | Halogen | Relative Reactivity (vs. Cl) |
|---|---|---|
| 1-(Bromomethyl)-1-(2-methylpropyl)cyclopentane | Br | 1.5–2.0× |
| 1-(Chloromethyl)-1-(2-methylpropyl)cyclopentane | Cl | 1.0× |
| 1-(Iodomethyl)-1-(2-methylpropyl)cyclopentane | I | 3.0–4.0× |
Physicochemical Properties
Solubility and Stability
The compound is lipophilic, with limited solubility in polar solvents (e.g., water) but high solubility in dichloromethane or tetrahydrofuran. Stability studies indicate decomposition above 200°C, with bromine elimination as a primary degradation pathway .
Applications in Organic Synthesis
Intermediate for Pharmaceuticals
The bromine atom facilitates late-stage functionalization in drug discovery. For example, it can serve as a precursor to kinase inhibitors or antipsychotic agents .
Polymer Chemistry
Controlled radical polymerization (ATRP) using brominated cyclopentanes as initiators has been explored to synthesize star-shaped polymers with tailored thermal properties .
Comparative Analysis with Structural Analogs
Bromine vs. Chlorine Substituents
Replacing bromine with chlorine (as in 1-(chloromethyl)-1-(2-methylpropyl)cyclopentane) reduces electrophilicity, slowing substitution reactions but improving thermal stability.
Impact of Alkyl Branching
Linear analogs (e.g., 1-(bromomethyl)-1-propylcyclopentane) exhibit lower steric hindrance, enabling faster reaction kinetics compared to the 2-methylpropyl derivative .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume